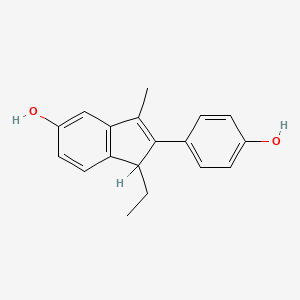
TNFalpha-IN-4e
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TNFalpha-IN-4e is a potent inhibitor of TNF-α.
Applications De Recherche Scientifique
Signal Transduction in Inflammation and Immunity
TNFalpha is a proinflammatory cytokine crucial for immunity, inflammation, and in regulating cell proliferation, differentiation, and apoptosis. It activates distinct effector pathways leading to activation of transcription factors like AP-1 and NF-kappaB, which are central in inflammatory responses (Baud & Karin, 2001).
Role in Central Nervous System Pathology
TNFalpha has been implicated in various CNS pathologies, including neuronal degeneration and demyelination. Research has investigated compounds that suppress TNFalpha production in the CNS as potential treatments for these conditions (Suzumura et al., 1999).
Involvement in Inflammatory Responses
TNFalpha-induced reactive oxygen species (ROS) have been shown to play a role in inflammatory responses, specifically in the expression of proinflammatory cytokines like interleukin-8 (Vlahopoulos et al., 1999).
Therapeutic Potential in Chronic Inflammatory Diseases
TNFalpha is implicated in chronic inflammatory diseases like rheumatoid arthritis and Crohn's disease. The development of TNFalpha antagonists has provided new therapeutic options for these conditions, highlighting its role in these diseases' pathogenesis (Valesini et al., 2007).
Oncological Applications
TNFalpha is involved in tumor development and response to cancer therapy. Its role in promoting inflammation that increases tumorigenesis and influencing the side effects of conventional cancer therapy has been a focus of research, leading to trials investigating TNFalpha antagonists in cancer treatment (Szlosarek & Balkwill, 2003).
Impact on Autoimmune and Systemic Diseases
TNFalpha plays a significant role in the pathogenesis of systemic diseases like vasculitis. Its blockade has shown effectiveness in inducing remission and reducing steroid doses in patients with systemic vasculitis (Booth et al., 2004).
Role in Immune Response and HIV-1 Infection
TNFalpha influences the immune response to viral infections, including HIV. Research has shown that antibodies to TNFalpha are present in HIV-infected non-progressors, suggesting a potential role for anti-TNFalpha strategies in managing HIV infection (Capini et al., 2001).
Propriétés
Nom du produit |
TNFalpha-IN-4e |
|---|---|
Formule moléculaire |
C19H13N3O3S |
Poids moléculaire |
363.39 |
Nom IUPAC |
N-(1H-Indol-6-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C19H13N3O3S/c23-19-14-3-1-2-13-17(7-6-15(21-19)18(13)14)26(24,25)22-12-5-4-11-8-9-20-16(11)10-12/h1-10,20,22H,(H,21,23) |
Clé InChI |
YUHNFJYMFIHEPH-UHFFFAOYSA-N |
SMILES |
O=S(C1=C2C3=C(NC(C3=CC=C2)=O)C=C1)(NC4=CC5=C(C=C4)C=CN5)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
TNFalphaIN-4e; TNFalpha-IN4e; TNFalphaIN4e; TNFalpha-IN-4e |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



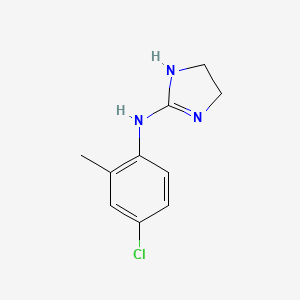
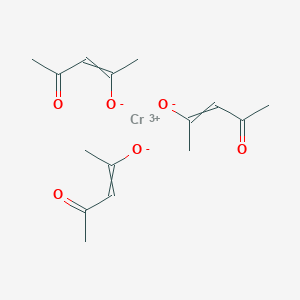
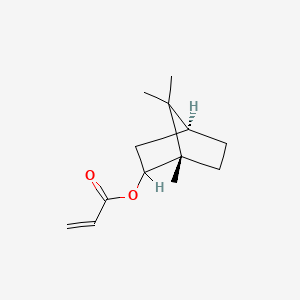
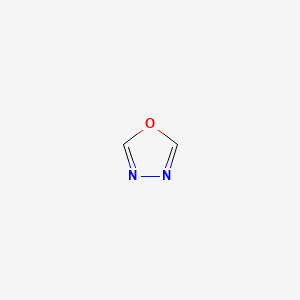
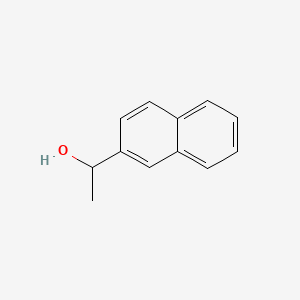
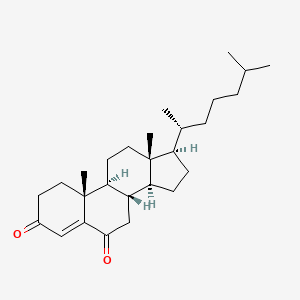
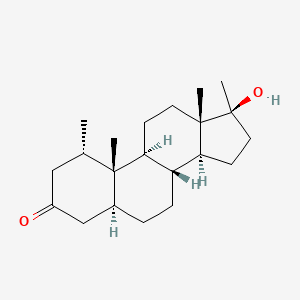
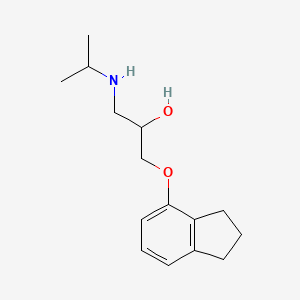
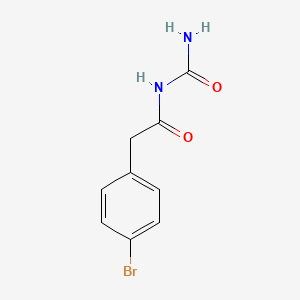
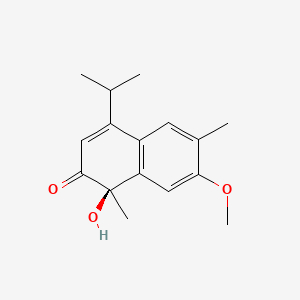
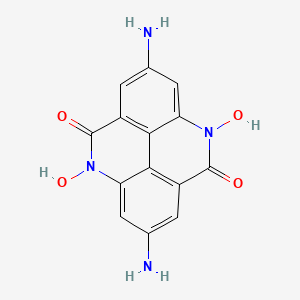
![N-[4-(2-Benzimidazolyl)phenyl]maleimide](/img/structure/B1194385.png)
